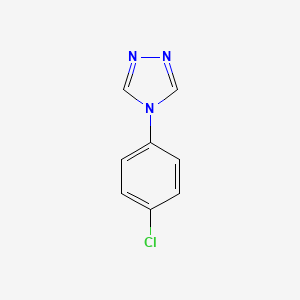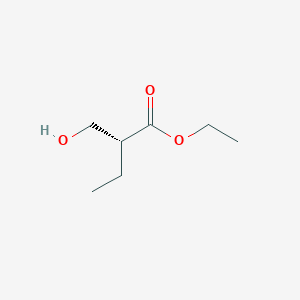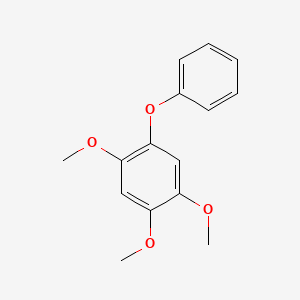
Benzene, 1,2,4-trimethoxy-5-phenoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,2,4-trimethoxy-5-phenoxy- is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with three methoxy groups and one phenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2,4-trimethoxy-5-phenoxy- typically involves electrophilic aromatic substitution reactions. One common method is the methylation of hydroxybenzene derivatives using methyl iodide in the presence of a base such as potassium carbonate. The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the benzene ring under basic conditions .
Industrial Production Methods
Industrial production of Benzene, 1,2,4-trimethoxy-5-phenoxy- may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of catalysts and controlled reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,2,4-trimethoxy-5-phenoxy- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine, chlorine, and nitrating mixtures are used under acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring .
Applications De Recherche Scientifique
Benzene, 1,2,4-trimethoxy-5-phenoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Benzene, 1,2,4-trimethoxy-5-phenoxy- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,3,5-trimethoxy-: This compound has three methoxy groups but lacks the phenoxy group.
Benzene, 1,2,3-trimethoxy-5-(2-propenyl)-: This compound has three methoxy groups and an allyl group instead of a phenoxy group
Uniqueness
Benzene, 1,2,4-trimethoxy-5-phenoxy- is unique due to the presence of both methoxy and phenoxy groups on the benzene ring.
Propriétés
Numéro CAS |
88037-85-8 |
|---|---|
Formule moléculaire |
C15H16O4 |
Poids moléculaire |
260.28 g/mol |
Nom IUPAC |
1,2,4-trimethoxy-5-phenoxybenzene |
InChI |
InChI=1S/C15H16O4/c1-16-12-9-14(18-3)15(10-13(12)17-2)19-11-7-5-4-6-8-11/h4-10H,1-3H3 |
Clé InChI |
BFFOCBCZZGDXJT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1OC)OC2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methoxy-2-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14391905.png)
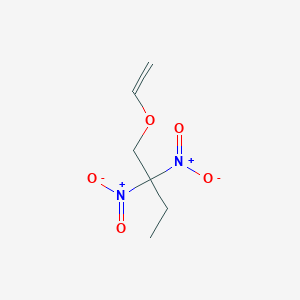
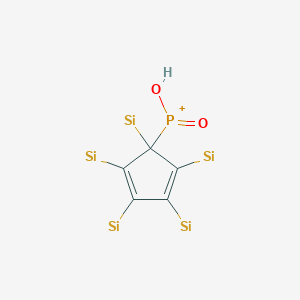

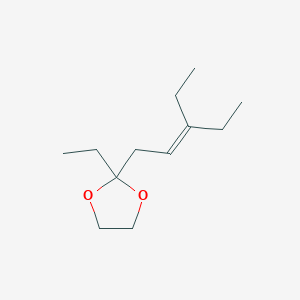
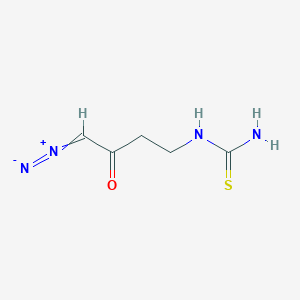
![2-{[Bis(2-chloroethyl)amino]methyl}-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione](/img/structure/B14391949.png)

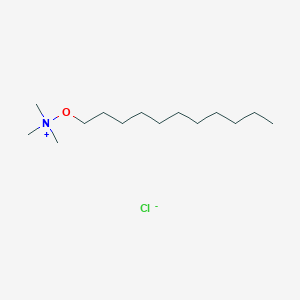
![Diethyl [(methylsulfanyl)(trimethylsilyl)methyl]phosphonate](/img/structure/B14391959.png)
![Acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethylphenyl]prop-2-yn-1-ol](/img/structure/B14391961.png)
![Methyl 4-bromo-2-[(2-fluoroethoxy)imino]-3-oxobutanoate](/img/structure/B14391976.png)
